molecular formula C23H29N3O4S2 B2516201 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391867-44-0

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2516201
CAS No.: 391867-44-0
M. Wt: 475.62
InChI Key: QZDRCHJAODAZKE-UHFFFAOYSA-N
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Description

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic benzamide derivative of significant interest in antimicrobial research, particularly for investigating novel mechanisms of action against drug-resistant bacterial pathogens. This compound is structurally related to a class of N-(1,3,4-oxadiazol-2-yl)benzamides that have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The 3,5-dimethylpiperidine moiety, a key structural feature of this molecule, has been identified in SAR studies as critical for maximizing antibacterial potency . The primary research value of this compound lies in its potential to inhibit bacterial lipoteichoic acid (LTA) biosynthesis. LTA is an essential anionic polymer found in the membranes of many Gram-positive bacteria, crucial for bacterial growth, cell wall physiology, membrane homeostasis, virulence, and biofilm formation . Related benzamide compounds have been shown to inhibit LTA synthesis through a mechanism that involves direct binding to the enzyme α-phosphoglucomutase (PgcA) and downregulation of PgsA, disrupting the initial steps of the LTA biosynthesis pathway . This mechanism is distinct from those of many conventional antibiotics, making this chemical scaffold a promising candidate for overcoming existing resistance mechanisms. Furthermore, compounds in this class have shown a low propensity for resistance development in bacterial serial passage experiments, a significant advantage over traditional antibiotics like ciprofloxacin . Researchers utilize this compound for exploring novel antibacterial strategies, studying bacterial membrane biosynthesis pathways, and developing new treatments for serious infections caused by drug-resistant organisms. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-5-3-4-6-19(18)31-23/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDRCHJAODAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core with various functional groups that enhance its biological activity. The presence of a sulfonamide moiety and a dimethylpiperidine group is particularly noteworthy as these structures are often associated with increased binding affinity to biological targets.

  • PI3Kα Inhibition : Recent studies have indicated that related thiophene derivatives exhibit potent inhibitory activity against the PI3Kα enzyme. This pathway is crucial in cancer cell proliferation and survival, making it a significant target for anticancer therapies .
  • Antitumor Activity : The compound's structural analogs have shown promising antiproliferative effects in various human tumor cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .
  • Receptor Interaction : Compounds with similar structures have been reported to interact with various receptors, including melanocortin receptors, which are implicated in metabolic regulation and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PI3Kα InhibitionNanomolar potency against isoforms β, γ, δ
Antitumor ActivitySignificant growth inhibition in tumor cells
Receptor ModulationInteraction with melanocortin receptors

Case Study 1: Antitumor Efficacy

A study conducted on a series of tetra-substituted thiophene derivatives demonstrated that compounds structurally similar to our target compound exhibited significant cytotoxicity against breast cancer cell lines. The most effective compounds displayed IC50 values in the nanomolar range, indicating strong potential for development as anticancer agents .

Case Study 2: Pharmacokinetic Properties

Research into the pharmacokinetics of related compounds has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that modifications to the piperidine and sulfonamide groups can enhance bioavailability and reduce toxicity .

Comparison with Similar Compounds

Thieno-Tetrahydropyridine Derivatives (Antiplatelet Agents)

A series of thieno-tetrahydropyridine derivatives were synthesized and evaluated for antiplatelet activity against ADP-induced aggregation. Notable findings include:

  • Compound C1 : Exhibited superior activity to the positive control ticlopidine, highlighting the importance of electron-withdrawing substituents (e.g., nitro groups) on the benzamido moiety .
  • Compounds A4, B2, C4, C7 : Demonstrated moderate to high activity, with structural variations in the aromatic ring substituents (e.g., methoxy, methyl, halogens) influencing potency .

Key Structural Differences vs. Target Compound :

2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5)

This analogue replaces the sulfonylpiperidine group with a 3,5-dimethoxybenzamido moiety and introduces a methyl group at position 6 of the tetrahydrobenzo[b]thiophene core .

Functional Implications :

  • Methyl group at position 6 : May sterically hinder interactions with enzymatic active sites, reducing activity compared to the target compound.

2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This analogue lacks the 3,5-dimethyl substitution on the piperidine ring present in the target compound .

Impact of Structural Variation :

  • 3,5-Dimethyl groups : Enhance metabolic stability by shielding the piperidine ring from oxidative degradation.

Research Implications

  • Sulfonyl vs. Methoxy Groups : The sulfonyl group in the target compound improves solubility in polar solvents compared to methoxy-containing analogues, aiding bioavailability .
  • Piperidine Substitution : The 3,5-dimethylpiperidine moiety in the target compound offers a balance between lipophilicity and metabolic stability, critical for oral administration .
  • Activity Trends: Structural optimization in thieno-tetrahydropyridine derivatives underscores the necessity of electron-withdrawing groups for antiplatelet efficacy, aligning with the target compound’s design .

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